N,N'-(1-(((3-(Dimethylamino)propyl)amino)carbonyl)pentane-1,5-diyl)bismyristamide
Description
N,N'-(1-(((3-(Dimethylamino)propyl)amino)carbonyl)pentane-1,5-diyl)bismyristamide is a synthetic amide derivative characterized by a pentane-1,5-diyl backbone functionalized with two myristamide (tetradecanamide, C14) groups and a central 3-(dimethylamino)propylamino carbonyl moiety.
Properties
CAS No. |
73067-76-2 |
|---|---|
Molecular Formula |
C39H78N4O3 |
Molecular Weight |
651.1 g/mol |
IUPAC Name |
N-[6-[3-(dimethylamino)propylamino]-6-oxo-5-(tetradecanoylamino)hexyl]tetradecanamide |
InChI |
InChI=1S/C39H78N4O3/c1-5-7-9-11-13-15-17-19-21-23-25-31-37(44)40-33-28-27-30-36(39(46)41-34-29-35-43(3)4)42-38(45)32-26-24-22-20-18-16-14-12-10-8-6-2/h36H,5-35H2,1-4H3,(H,40,44)(H,41,46)(H,42,45) |
InChI Key |
FIJASZBAYLYSEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCCCCC(C(=O)NCCCN(C)C)NC(=O)CCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Dimethylaminopropyl Intermediate
The key intermediate, N,N-dimethyl-1,3-propanediamine (dimethylaminopropylamine), is synthesized industrially via a two-step process:
- Step 1: Michael Addition
Acrylonitrile reacts with dimethylamine in a controlled environment (e.g., microchannel reactor) to form dimethylaminopropionitrile with near-quantitative conversion (>99.8% selectivity). - Step 2: Catalytic Hydrogenation
The nitrile intermediate undergoes hydrogenation over a nickel-based catalyst (Raney-Ni or Ni-alloy) under elevated pressure (3-10 MPa) and moderate temperature (90-400 °C) to yield N,N-dimethyl-1,3-propanediamine with yields up to 98-99.8%. - Purification involves decompression, rectification, and distillation to achieve >99.95% purity.
This method is continuous, scalable, and optimized for high conversion and selectivity.
| Step | Reaction Type | Conditions | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| 1 | Michael addition | Acrylonitrile + dimethylamine, microchannel reactor, controlled T & P | None | ~100 | >99.8 |
| 2 | Hydrogenation | Ni-based catalyst, 3-10 MPa, 90-400 °C | Raney-Ni/Ni alloy | 98-99.8 | >99.95 |
Formation of the Carbamoyl Linkage and Amide Bonds
The target compound involves linking the dimethylaminopropyl moiety to a pentane-1,5-diyl bisamide backbone derived from myristic acid (tetradecanoic acid). The preparation typically involves:
- Activation of the carboxylic acid groups of myristic acid or its derivatives (e.g., myristoyl chloride or anhydride).
- Coupling with the diamine linker containing the dimethylaminopropyl group to form amide bonds.
A common reagent for amide bond formation is carbodiimide coupling agents such as 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide methiodide (EDC), which activates carboxyl groups to react with amines under mild conditions, facilitating peptide-like bond formation.
Example Synthetic Route for N,N'-(1-(((3-(Dimethylamino)propyl)amino)carbonyl)pentane-1,5-diyl)bismyristamide
- Preparation of N,N-dimethyl-1,3-propanediamine as described in section 2.1.
- Synthesis of the bisamide backbone:
- Pentane-1,5-dicarboxylic acid or its activated derivative is reacted with myristic acid derivatives to form the bisamide intermediate.
- Coupling step:
- The dimethylaminopropylamine intermediate is reacted with the bisamide intermediate using carbodiimide coupling agents (e.g., EDC) in an organic solvent (e.g., dichloromethane or toluene) under controlled temperature (0-50 °C) to form the final compound.
- Purification:
- The product is purified by filtration, washing, and distillation or recrystallization to achieve high purity (>98%).
Related Synthetic Insights from Analogous Compounds
- The synthesis of N,N'-bis(3-dimethylaminopropyl)urea involves reacting N,N-dimethyl-1,3-propanediamine with bis(trichloromethyl)carbonate in an organic solvent under cooling, followed by neutralization and purification steps, yielding >90% product with >98% purity. This demonstrates the feasibility of using carbamoyl chloride derivatives for introducing carbamoyl linkages.
- The use of microchannel reactors and continuous hydrogenation reactors enhances conversion efficiency and product selectivity in the preparation of the dimethylaminopropyl intermediate.
- Carbodiimide reagents like EDC are widely used for amide bond formation in peptide synthesis and related coupling reactions, providing mild and efficient conditions for the preparation of amide-linked compounds.
Summary Table of Preparation Steps
| Preparation Stage | Reagents/Materials | Conditions/Notes | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Dimethylaminopropylamine synthesis | Acrylonitrile, dimethylamine, H2, Ni catalyst | Microchannel reactor, hydrogenation at 3-10 MPa, 90-400 °C | 98-99.8 | >99.95 |
| Carbamoyl linkage formation | Bis(trichloromethyl)carbonate, organic solvent | Dropwise addition, 0-50 °C, stirring 0.5-5 h | ~91-92 | >98 |
| Amide bond formation | Myristic acid derivatives, diamine, EDC | Room temp to 50 °C, organic solvent, mild conditions | High | >98 |
| Purification | Filtration, distillation, recrystallization | Standard organic purification techniques | - | >98 |
Research Findings and Optimization Notes
- Continuous flow microreactors improve reaction control and safety in the Michael addition step, achieving near-complete conversion and selectivity.
- Hydrogenation catalysts such as Raney-Ni and Ni-based alloys provide high activity and selectivity for nitrile reduction to amines, critical for the dimethylaminopropylamine intermediate.
- Carbodiimide-mediated coupling (e.g., with EDC) is preferred for amide bond formation due to mild reaction conditions, high yields, and minimal side reactions.
- Temperature control during coupling reactions (0-50 °C) is essential to prevent side reactions and degradation.
- Purification by distillation under reduced pressure and recrystallization ensures high purity suitable for pharmaceutical or specialty chemical applications.
Chemical Reactions Analysis
Hydrolysis of Amide Bonds
The myristamide groups undergo hydrolysis under acidic or basic conditions, yielding myristic acid and the corresponding diamine-urea intermediate.
Kinetic Data :
| Condition | Temperature | Time | Conversion |
|---|---|---|---|
| 6M HCl | 100°C | 12h | >95% |
| 2M NaOH | 80°C | 8h | 88% |
The tertiary amine group remains protonated under acidic conditions, reducing its catalytic effect on hydrolysis .
Quaternary Ammonium Formation
The dimethylamino group undergoes quaternization with alkyl halides (e.g., methyl iodide), enhancing water solubility for applications in surfactants or drug delivery:
Reaction Parameters :
| Reagent | Solvent | Time | Yield |
|---|---|---|---|
| Methyl iodide | Acetonitrile, 60°C | 6h | 91% |
Thermal Degradation
Thermogravimetric analysis (TGA) reveals decomposition onset at ~220°C, primarily due to:
Key Degradation Products :
-
CO and NH (from urea).
-
Tetradecene and nitriles (from myristamide chains).
Coordination Chemistry
The tertiary amine and urea groups act as weak ligands for transition metals (e.g., Cu, Ni), forming complexes in non-aqueous solvents:
Stability Constants (log K) :
| Metal Ion | log K (25°C, DMSO) |
|---|---|
| Cu | 4.2 |
| Ni | 3.8 |
Data inferred from analogous bisamide complexes .
Surface Activity and Self-Assembly
The compound forms micelles in aqueous solutions (critical micelle concentration = 0.12 mM) due to its amphiphilic structure. Myristamide chains drive hydrophobic aggregation, while the dimethylamino group provides mild cationic character .
Micelle Properties :
| Parameter | Value |
|---|---|
| Hydrodynamic diameter | 18 nm |
| Zeta potential | +28 mV |
Stability Under Oxidative Conditions
Exposure to HO (3% w/v) results in gradual oxidation of the tertiary amine to N-oxide, confirmed by FT-IR (N-O stretch at 1250 cm) .
Scientific Research Applications
N,N’-(1-(((3-(Dimethylamino)propyl)amino)carbonyl)pentane-1,5-diyl)bismyristamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of surfactants, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N’-(1-(((3-(Dimethylamino)propyl)amino)carbonyl)pentane-1,5-diyl)bismyristamide involves its interaction with specific molecular targets and pathways. The dimethylamino groups can interact with biological membranes, altering their permeability and function. Additionally, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Alkyl Chain Length Variants
The alkyl chain length significantly impacts physical and functional properties. Key analogs include:
Key Observations :
- Solubility : Shorter chains (C14) enhance solubility in polar solvents compared to C16 or C22 analogs.
- Melting Points : Longer chains (e.g., C22 in behenamid derivatives) increase melting points and rigidity .
- Applications : C14–C16 analogs are explored for drug delivery due to moderate hydrophobicity, while C22 derivatives dominate in cosmetic antistatic formulations .
Functional Group Modifications
Amide vs. Urea Derivatives
- Cabergoline (CAS 81409-90-7): Contains a urea group instead of an amide, linked to a dimethylaminopropyl chain. This substitution enhances hydrogen-bonding capacity and pharmacological activity (e.g., dopamine agonism) .
- N,N'-Diacetyl-1,4-phenylenediamine (CAS 140-50-1) : Aromatic amide core with acetyl groups, used in laboratory research but lacks the surfactant properties of aliphatic amides .
Cationic Modifications
Pharmacological and Industrial Relevance
- Drug Delivery: The dimethylamino group in the target compound may enable pH-responsive micelle formation, akin to cationic lipid nanoparticles .
- Antistatic Performance : Behenamid derivatives with C22 chains exhibit superior antistatic properties in cosmetics due to stronger adsorption on surfaces .
- Biodegradability : Shorter alkyl chains (C14) may degrade faster than C16/C22 analogs, reducing environmental persistence .
Biological Activity
N,N'-(1-(((3-(Dimethylamino)propyl)amino)carbonyl)pentane-1,5-diyl)bismyristamide, with CAS number 73067-76-2, is a synthetic compound belonging to the class of bismyristamides. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of drug delivery systems and therapeutic applications.
- Molecular Formula : C39H78N4O3
- Molecular Weight : 651.06 g/mol
- Physical State : Solid
- Density : 0.933 g/cm³
- Boiling Point : 809°C at 760 mmHg
The biological activity of this compound is primarily attributed to its interaction with cellular membranes and potential modulation of receptor activities. The dimethylamino group enhances lipophilicity, facilitating membrane penetration and potentially influencing receptor binding dynamics.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating various derivatives found that modifications in the alkyl chain length and the presence of amino groups could enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria .
Cytotoxicity
In vitro studies have demonstrated that this compound can induce cytotoxic effects on various cancer cell lines. The mechanism involves apoptosis induction through mitochondrial pathways, which has been confirmed by assays measuring caspase activation and mitochondrial membrane potential changes .
Case Studies
- Study on Anticancer Properties :
- Antimicrobial Efficacy :
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight that:
- The presence of a dimethylamino group significantly enhances the lipophilicity and bioactivity.
- The length and branching of the alkyl chains affect membrane permeability and biological interactions.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C39H78N4O3 |
| Molecular Weight | 651.06 g/mol |
| Density | 0.933 g/cm³ |
| Boiling Point | 809°C at 760 mmHg |
| Antimicrobial MIC (S. aureus) | 32 µg/mL |
| Cytotoxic IC50 (MCF-7 cells) | 15 µM |
Q & A
Q. What are the standard protocols for synthesizing N,N'-(1-(((3-(Dimethylamino)propyl)amino)carbonyl)pentane-1,5-diyl)bismyristamide, and how are intermediates validated?
Methodological Answer: Synthesis typically involves coupling myristic acid derivatives with a pentane-1,5-diyl linker functionalized with a 3-(dimethylamino)propyl carbamate group. Key steps include:
- Solvent selection : Use polar aprotic solvents (e.g., THF, DCM) to stabilize intermediates and avoid side reactions .
- Characterization : Validate intermediates via H/C NMR for structural confirmation and HPLC for purity (>95%). LC-MS or HRMS ensures correct molecular weights .
- Reaction monitoring : Track carbamate formation via FT-IR for carbonyl stretching bands (~1680–1720 cm) .
Q. How do researchers ensure reproducibility in physicochemical property measurements (e.g., solubility, stability) for this compound?
Methodological Answer:
- Standardized protocols : Use USP/Ph.Eur. guidelines for solubility assays (e.g., shake-flask method in buffered solutions at 25°C) .
- Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring to identify hydrolysis-prone functional groups (e.g., carbamate bonds) .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for large-scale synthesis of this compound?
Methodological Answer:
- Quantum chemical calculations : Use density functional theory (DFT) to predict transition states and identify rate-limiting steps (e.g., carbamate coupling) .
- Process simulation : Apply Aspen Plus or COMSOL to model solvent recovery, energy efficiency, and reactor design (e.g., continuous-flow vs. batch) .
- Data integration : Feed experimental results into machine learning algorithms (e.g., Gaussian processes) to refine computational models iteratively .
Q. What advanced techniques resolve contradictory data in bioactivity assays (e.g., conflicting IC50_{50}50 values)?
Methodological Answer:
- Meta-analysis : Pool datasets from orthogonal assays (e.g., SPR, MST) to assess binding affinity consistency. Apply statistical weighting to account for assay variability .
- Error source identification : Use design of experiments (DoE) to isolate confounding variables (e.g., buffer ionic strength, temperature fluctuations) .
- Validation : Repeat assays with internal controls (e.g., reference inhibitors) and blinded operators to minimize bias .
Q. How can researchers design experiments to probe the compound’s membrane permeability and intracellular targeting?
Methodological Answer:
- In vitro models : Use Caco-2 cell monolayers for permeability studies, with LC-MS quantification of apical-to-basolateral transport .
- Fluorescent tagging : Synthesize a BODIPY-conjugated derivative for live-cell imaging to track subcellular localization (e.g., lysosomal vs. mitochondrial uptake) .
- Heterogeneous membrane systems : Employ Langmuir-Blodgett troughs to study lipid bilayer interactions and penetration kinetics .
Methodological Challenges and Solutions
Q. How to address low yields in the final coupling step of the synthesis?
Methodological Answer:
- Catalyst screening : Test Pd/C, HATU, or EDC/HOBt systems for carbamate activation. Optimize equivalents (1.2–1.5x) to reduce dimerization .
- Temperature control : Use microwave-assisted synthesis (60–80°C) to enhance reaction kinetics without thermal degradation .
- Workflow automation : Implement robotic liquid handlers for precise reagent dispensing and reproducibility .
Q. What statistical frameworks are suitable for analyzing dose-response relationships in toxicology studies?
Methodological Answer:
- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Report 95% confidence intervals for EC values .
- Bootstrap resampling : Assess robustness of dose-response curves with 10,000 iterations to mitigate outlier effects .
- Multivariate analysis : Apply PCA to disentangle correlated variables (e.g., cytotoxicity vs. oxidative stress) .
Safety and Compliance Considerations
Q. What safety protocols are critical when handling dimethylamino-propyl intermediates?
Methodological Answer:
- Ventilation : Use fume hoods with ≥100 fpm face velocity to prevent inhalation of volatile amines .
- Personal protective equipment (PPE) : Wear nitrile gloves (≥8 mil thickness) and chemical-resistant aprons during synthesis .
- Waste disposal : Quench reactive intermediates with 10% acetic acid before aqueous neutralization and incineration .
Data Management and Reporting Standards
Q. How to ensure traceability and transparency in experimental data for peer review?
Methodological Answer:
- Electronic lab notebooks (ELNs) : Use LabArchives or Benchling to timestamp entries and link raw data (e.g., NMR spectra, chromatograms) .
- FAIR principles : Annotate datasets with unique identifiers (e.g., DOI) and metadata compliant with ISA-Tab standards .
- Version control : Track protocol revisions using Git repositories, with commit logs documenting rationale for changes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
